molecular formula C12H15NO8 B028654 2-Nitrophenylgalactoside CAS No. 19710-96-4

2-Nitrophenylgalactoside

Cat. No. B028654
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-SCWFEDMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04332895

Procedure details

The assay used is based on that of Lederberg (J. Bacteriol. 1950, 60, 381), using an assay mixture comprising 2.8 ml of 50 mM sodium phosphate, pH 7.0, and 0.1 ml of 68 mM ONPG. 0.1 ml aliquots of both purified enzyme and toluene-treated cell suspension, and 10 mg. amounts in 2.9 ml of buffer of freeze dried immobilised whole cell preparation are used for the assays. Assays are carried out at incubation temperature of 65° C. and after the appropriate time interval the reactions are halted by addition of 3 ml aliquots of 0.5 M sodium bicarbonate to each reaction mixture and immediate cooling in an ice bath. The absorbance of the resultant solutions is measured at 410 nm using a Perkin-Elmer 124 double beam spectrophotometer. In the case of whole cell suspensions the assay tubes are centrifuged and in the case of the immobilised cells the mixtures are filtered, to remove cells and polyacrylamide gel respectively prior to measurement of the absorbance.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][C@@H:19]2[O:24][C@H:23]([CH2:25][OH:26])[C@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]2[OH:29])=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][CH:19]2[O:24][CH:23]([CH2:25][OH:26])[CH:22]([OH:27])[CH:21]([OH:28])[CH:20]2[OH:29])=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
resultant solutions
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
amounts in 2.9 ml of buffer of freeze dried immobilised
CUSTOM
Type
CUSTOM
Details
whole cell preparation
CUSTOM
Type
CUSTOM
Details
are carried out at incubation temperature of 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
immediate cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
are filtered
CUSTOM
Type
CUSTOM
Details
to remove cells and polyacrylamide gel respectively

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04332895

Procedure details

The assay used is based on that of Lederberg (J. Bacteriol. 1950, 60, 381), using an assay mixture comprising 2.8 ml of 50 mM sodium phosphate, pH 7.0, and 0.1 ml of 68 mM ONPG. 0.1 ml aliquots of both purified enzyme and toluene-treated cell suspension, and 10 mg. amounts in 2.9 ml of buffer of freeze dried immobilised whole cell preparation are used for the assays. Assays are carried out at incubation temperature of 65° C. and after the appropriate time interval the reactions are halted by addition of 3 ml aliquots of 0.5 M sodium bicarbonate to each reaction mixture and immediate cooling in an ice bath. The absorbance of the resultant solutions is measured at 410 nm using a Perkin-Elmer 124 double beam spectrophotometer. In the case of whole cell suspensions the assay tubes are centrifuged and in the case of the immobilised cells the mixtures are filtered, to remove cells and polyacrylamide gel respectively prior to measurement of the absorbance.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][C@@H:19]2[O:24][C@H:23]([CH2:25][OH:26])[C@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]2[OH:29])=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][CH:19]2[O:24][CH:23]([CH2:25][OH:26])[CH:22]([OH:27])[CH:21]([OH:28])[CH:20]2[OH:29])=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
resultant solutions
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
amounts in 2.9 ml of buffer of freeze dried immobilised
CUSTOM
Type
CUSTOM
Details
whole cell preparation
CUSTOM
Type
CUSTOM
Details
are carried out at incubation temperature of 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
immediate cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
are filtered
CUSTOM
Type
CUSTOM
Details
to remove cells and polyacrylamide gel respectively

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04332895

Procedure details

The assay used is based on that of Lederberg (J. Bacteriol. 1950, 60, 381), using an assay mixture comprising 2.8 ml of 50 mM sodium phosphate, pH 7.0, and 0.1 ml of 68 mM ONPG. 0.1 ml aliquots of both purified enzyme and toluene-treated cell suspension, and 10 mg. amounts in 2.9 ml of buffer of freeze dried immobilised whole cell preparation are used for the assays. Assays are carried out at incubation temperature of 65° C. and after the appropriate time interval the reactions are halted by addition of 3 ml aliquots of 0.5 M sodium bicarbonate to each reaction mixture and immediate cooling in an ice bath. The absorbance of the resultant solutions is measured at 410 nm using a Perkin-Elmer 124 double beam spectrophotometer. In the case of whole cell suspensions the assay tubes are centrifuged and in the case of the immobilised cells the mixtures are filtered, to remove cells and polyacrylamide gel respectively prior to measurement of the absorbance.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][C@@H:19]2[O:24][C@H:23]([CH2:25][OH:26])[C@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]2[OH:29])=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][CH:19]2[O:24][CH:23]([CH2:25][OH:26])[CH:22]([OH:27])[CH:21]([OH:28])[CH:20]2[OH:29])=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
resultant solutions
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
amounts in 2.9 ml of buffer of freeze dried immobilised
CUSTOM
Type
CUSTOM
Details
whole cell preparation
CUSTOM
Type
CUSTOM
Details
are carried out at incubation temperature of 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
immediate cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
are filtered
CUSTOM
Type
CUSTOM
Details
to remove cells and polyacrylamide gel respectively

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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